2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of more complex molecules .
Mechanism of Action
Target of Action
Compounds containing the imidazole moiety have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been reported to interact with various biological targets, leading to a wide range of therapeutic effects .
Biochemical Pathways
Imidazole-containing compounds are known to interact with various biochemical pathways, leading to their diverse therapeutic effects .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been reported to exhibit a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone typically involves the reaction of imidazo[1,2-a]pyridine with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while oxidation might produce a ketone or carboxylic acid .
Scientific Research Applications
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer, antiviral, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the chloro and ethanone substituents.
2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanol: A similar compound where the ethanone group is replaced by an ethanol group.
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone: A derivative without the chlorine atom.
Uniqueness: 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone is unique due to the presence of both the chloro and ethanone groups, which confer distinct reactivity and biological activity compared to its analogs. The chloro group makes it a versatile intermediate for further functionalization, while the ethanone group can participate in various chemical reactions, enhancing its utility in synthetic chemistry .
Properties
IUPAC Name |
2-chloro-1-imidazo[1,2-a]pyridin-3-ylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-8(13)7-6-11-9-3-1-2-4-12(7)9/h1-4,6H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOLKBWZZWMOEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610350 | |
Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749204-15-7 | |
Record name | 2-Chloro-1-(imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50610350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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